DL-ALANINE (13C3)

Metabolomics Mass Spectrometry Stable Isotope Tracing

DL-Alanine (13C3) (CAS 144476-54-0) delivers uniform 13C labeling across all three carbon positions, providing an M+3 mass shift at 99 atom% 13C enrichment for unambiguous LC-MS/MS or GC-MS tracer analysis. The racemic DL form is essential: D-alanine exhibits 3.4-fold higher tumor accumulation than the racemate, so only the DL preparation enables simultaneous enantiomer-specific tracking. Validated for gluconeogenic flux quantification (r=0.86 vs. radioactive reference), glucose-alanine cycle tracing, and isotope dilution MS assays. Supplied as white powder (mp 289°C, dec.); for research use only.

Molecular Formula
Molecular Weight 92.1
Cat. No. B1580385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-ALANINE (13C3)
Molecular Weight92.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Alanine (13C3): Product Specifications and Core Characteristics for Scientific Procurement


DL-Alanine (13C3) (CAS: 144476-54-0) is a stable isotope-labeled racemic mixture of the amino acid alanine, in which all three carbon atoms are enriched with carbon-13 (13C) at an isotopic purity specification of 99 atom% 13C . The compound has a molecular weight of 92.07 g/mol, representing a mass shift of M+3 relative to unlabeled alanine (89.09 g/mol) [1]. The product is supplied as a white powder with a melting point of 289 °C (decomposition) [1] and is intended exclusively for research use in metabolic flux analysis, stable isotope tracing studies, and analytical applications involving mass spectrometry or nuclear magnetic resonance spectroscopy [2].

Why Unlabeled Alanine or Single-Position 13C Analogs Cannot Substitute for DL-Alanine (13C3) in Quantitative Flux Studies


Substitution of DL-Alanine (13C3) with unlabeled alanine eliminates the mass shift required for tracer detection, while substitution with single-carbon 13C-labeled analogs (e.g., [3-13C]alanine) substantially reduces the signal-to-noise ratio and limits the ability to resolve specific metabolic fates when multiple pathways converge [1]. Additionally, the racemic DL form is required for studies where both enantiomers must be tracked simultaneously or where the biological system exhibits differential handling of D- and L-alanine [2]. A C-14 tracer study in rat prostatic adenocarcinoma demonstrated that D-alanine accumulated in tumor tissue with a relative concentration (RC) of 0.71, compared to 0.21 for L-alanine and 0.27 for DL-alanine at 45 minutes post-injection, confirming that the three forms produce distinct quantitative outcomes that cannot be extrapolated from one another [2].

Quantitative Evidence Guide: How DL-Alanine (13C3) Compares to Alternative Alanine Forms and Labeling Strategies


Mass Shift (M+3) of DL-Alanine (13C3) Enables Unambiguous MS Detection Versus Unlabeled Alanine (M+0)

DL-Alanine (13C3) produces a mass shift of M+3 (m/z increase of 3 Da) relative to unlabeled alanine (M+0) due to uniform 13C enrichment across all three carbon atoms [1]. This +3 Da separation moves the analyte signal entirely outside the natural abundance isotopic envelope, enabling detection with minimal interference in complex biological matrices [2].

Metabolomics Mass Spectrometry Stable Isotope Tracing

Isotopic Purity Specification (99 atom% 13C) of DL-Alanine (13C3) Minimizes Tracer Dilution Artifacts

DL-Alanine (13C3) is manufactured to a specification of 99 atom% 13C isotopic purity, verified by LCMS analysis with a typical measured enrichment of 99.3 atom% 13C . This exceeds the minimum enrichment threshold required for quantitative flux studies, where incomplete labeling introduces systematic underestimation of metabolic rates due to unlabeled tracer dilution of the labeled pool [1].

Metabolic Flux Analysis Isotopic Enrichment Quality Control

DL Racemic Mixture Enables Simultaneous Tracing of Both Enantiomers Where Differential Metabolism Exists

In a C-14 tracer study using Dunning R3327G prostatic adenocarcinoma-bearing rats, D-alanine accumulated in tumor tissue with a relative concentration (RC) of 0.71 at 45 minutes post-injection, compared to 0.21 for L-alanine and 0.27 for the DL racemic mixture [1]. The D-isomer also achieved tumor-to-blood and tumor-to-muscle ratios exceeding 1.0, whereas the L-isomer and racemic mixture did not, indicating enantiomer-specific transport and retention mechanisms [1].

Chiral Metabolism Amino Acid Transport Tumor Imaging

Optimal Research Applications for DL-Alanine (13C3) Based on Verified Performance Characteristics


Metabolic Flux Analysis (13C-MFA) in Cancer Metabolism Studies

DL-Alanine (13C3) serves as a tracer for quantifying alanine turnover and gluconeogenic flux in cancer cell lines and tumor models. The M+3 mass shift [1] enables LC-MS or GC-MS detection of alanine-derived carbon incorporation into TCA cycle intermediates and glycolytic end-products without interference from natural isotopic abundance. A validated human study using L-[1,2,3-13C3]alanine demonstrated simultaneous measurement of glucose turnover, alanine turnover, and gluconeogenesis with a correlation of r = 0.86 against the radioactive reference method [2], establishing the tracer approach as reliable for quantitative flux determination in a single experimental session.

Quantitative Internal Standard for Absolute Alanine Quantification in Biological Fluids

DL-Alanine (13C3) can be employed as an isotopically labeled internal standard for the absolute quantification of endogenous alanine in plasma, urine, or tissue homogenates using LC-MS/MS. The +3 Da mass shift [1] and 99 atom% 13C enrichment provide a signal that co-elutes chromatographically with the analyte while remaining spectrally distinct, enabling correction for matrix effects and ionization efficiency variability without cross-contamination from the natural isotopic envelope.

Glucose-Alanine Cycle and Inter-Organ Metabolic Exchange Studies

The uniformly labeled 13C3 backbone permits tracking of alanine-derived carbon through the glucose-alanine cycle, where alanine released from muscle is taken up by the liver and converted to glucose via gluconeogenesis [2]. The M+3 mass shift [1] facilitates detection of labeled glucose and lactate in systemic circulation following tracer infusion, enabling quantitative assessment of inter-organ metabolic coupling under physiological and pathological conditions.

Chiral Amino Acid Transport and Accumulation Studies

Given the demonstrated differential accumulation of D- versus L-alanine in certain tissues (3.4-fold higher tumor RC for D-alanine versus DL-alanine at 45 minutes [3]), the racemic 13C3-labeled preparation is appropriate for experiments designed to assess enantiomer-specific transport kinetics without presupposing which stereoisomer will predominate in the biological system under investigation.

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